Product packaging for Cobaltic stearate(Cat. No.:CAS No. 929-87-3)

Cobaltic stearate

Cat. No.: B12745374
CAS No.: 929-87-3
M. Wt: 909.3 g/mol
InChI Key: ITXKONPLASFJCB-UHFFFAOYSA-K
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Description

Significance and Research Context in Contemporary Chemistry

In contemporary chemistry, cobaltic stearate (B1226849) is recognized for its catalytic efficacy. ontosight.ai It is employed as a catalyst in the production of polymers such as polyethylene (B3416737). ontosight.ai The compound's high thermal stability makes it suitable for high-temperature applications. ontosight.ai Furthermore, its role as a drier in alkyd-based paints and coatings is a well-established application, where it accelerates the drying process by catalyzing the oxidation of unsaturated fatty acids. ontosight.ai

Research into cobalt-based catalysts, including cobaltic stearate, highlights their versatility. They are efficient in various chemical transformations, including transesterification and esterification reactions, which are vital in the production of biodiesel. ontosight.ai The use of heterogeneous catalysts like this compound is considered more environmentally friendly and economically viable compared to traditional homogeneous catalysts. ontosight.ai These catalysts can often be reused, which adds to their appeal from a sustainability perspective. ontosight.ai The broader class of cobalt-based catalysts has shown excellent activity and selectivity in the oxidative cleavage of olefins. ontosight.ai

The influence of cobalt stearate as a pro-oxidant additive is also a subject of study, particularly in the context of polymer degradation. For instance, it has been shown to accelerate the degradation of polyethylene, which has implications for developing more environmentally friendly plastics. iyte.edu.trmdpi.com

Historical Trajectories and Foundational Studies of Cobalt Stearate

The use of cobalt compounds dates back centuries, initially as pigments for their vibrant blue colors. umicore.pl The element itself was first isolated in the 18th century. usitc.gov The development of cobalt chemicals for industrial applications beyond pigments, such as in catalysts and driers, is a more recent trajectory, occurring in the 20th century. umicore.pl

Foundational studies on metal stearates, including cobalt stearate, have focused on their synthesis and characterization. The synthesis of cobalt(II) stearate is well-documented and typically involves the reaction of a cobalt(II) salt with stearic acid. nbinno.comnbinno.comneliti.com The oxidation of cobalt(II) stearate can then yield cobalt(III) compounds. Early research into the applications of cobalt stearates established their utility as driers in paints and as adhesion promoters in the rubber industry. umicore.plshepchem.com

Spectroscopic and thermal analysis techniques have been fundamental in characterizing cobalt stearates. Fourier Transform Infrared (FTIR) spectroscopy has been used to confirm the formation of the metal salt from the fatty acid by identifying the characteristic carboxylate stretching frequencies. researchgate.net Thermal gravimetric analysis (TGA) has been employed to study the thermal stability and degradation of polymers containing cobalt stearate. researchgate.net

Identified Research Gaps and Future Avenues in this compound Science

While the applications of cobalt stearates are well-established, specific research focusing exclusively on cobaltic (III) stearate is less abundant than that on its cobaltous (II) counterpart. This suggests a research gap in the detailed characterization and optimization of this compound for specific catalytic applications.

Future research could focus on the following avenues:

Selective Synthesis: Developing more direct and selective synthesis routes for this compound, avoiding the need for post-synthesis oxidation of cobalt(II) stearate.

Catalytic Mechanisms: Detailed mechanistic studies of reactions catalyzed by this compound to better understand the role of the Co(III) center and optimize reaction conditions for improved efficiency and selectivity. ontosight.ai

Heterogenization and Support: Investigating the performance of this compound when supported on various materials, such as biochar or metal-organic frameworks, to enhance its catalytic activity, stability, and reusability. acs.org

Sustainable Applications: Exploring the use of this compound in green chemistry applications, such as in the synthesis of biofuels and biochemicals from renewable resources. acs.org The development of more environmentally friendly degradation promoters for plastics also remains a key area of interest. mdpi.comcusat.ac.in

Nanostructured Materials: Investigating the formation and properties of nanostructured materials derived from cobalt stearate, which could lead to novel applications in areas like nano-sized semiconductor particles. iyte.edu.tracs.org

Detailed Research Findings

Synthesis of Cobalt Stearate

The synthesis of cobalt stearate generally involves the reaction of a cobalt salt with stearic acid. While many documented procedures produce cobalt(II) stearate, the synthesis of this compound can be inferred as a subsequent oxidation step or through direct synthesis using a cobalt(III) salt. ontosight.ai

A common method for producing cobalt(II) stearate is through a precipitation reaction in an aqueous or acetic acid medium. nbinno.com Another approach involves a solvent-free method where stearic acid is melted and reacted directly with a cobalt compound like cobalt hydroxide (B78521). google.com

Parameter Value Reference
Reactants Cobalt(III) salts and stearic acid ontosight.ai
Reaction Type Reaction in the presence of a base ontosight.ai

This table is interactive. Click on the headers to sort.

A study on the synthesis of cobalt(II) stearate provides details that can serve as a basis for understanding the general reaction conditions for metal stearates.

Reactant 1 Reactant 2 Temperature (°C) Duration Yield (%) Reference
Stearic AcidCobalt Hydroxide100-2004.5-5 hours~99.5 google.com
Sodium StearateCobalt(II) Chloride9040 minutesNot specified neliti.com
Stearic AcidCobalt Acetate (B1210297)901 hour (reflux)Not specified aip.org

This table is interactive. Click on the headers to sort.

Properties of Cobalt Stearate

The properties of cobalt stearate are crucial for its applications. While specific data for pure this compound is limited in the provided search results, properties of cobalt stearate (often referring to the more common cobalt(II) form) are available. It is important to note that properties such as melting point and color may differ between the cobalt(II) and cobalt(III) forms.

Property Value Reference
Chemical Formula Co(C₁₈H₃₅O₂)₃ ontosight.ai
Appearance Pale pink powder (Cobalt(II) form) nbinno.comnbinno.com
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether nbinno.comnbinno.com
Melting Point (°C) 109-112 (Cobalt(II) form) nbinno.com
Flash Point (°C) 191 (Cobalt(II) form) nbinno.com

This table is interactive. Click on the headers to sort.

Spectroscopic analysis is key to characterizing cobalt stearate. FTIR spectroscopy is used to identify the coordination of the stearate ligand to the cobalt ion.

Vibrational Mode Wavenumber (cm⁻¹) for CoSt₂ Reference
CH₃ stretching2943 iyte.edu.tr
CH₂ asymmetric stretching2914 iyte.edu.tr
CH₂ symmetric stretching2848 iyte.edu.tr
Carboxylate asymmetric stretching1542 researchgate.net
Carboxylate symmetric stretching1398 researchgate.net

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H105CoO6 B12745374 Cobaltic stearate CAS No. 929-87-3

Properties

CAS No.

929-87-3

Molecular Formula

C54H105CoO6

Molecular Weight

909.3 g/mol

IUPAC Name

cobalt(3+);octadecanoate

InChI

InChI=1S/3C18H36O2.Co/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3

InChI Key

ITXKONPLASFJCB-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+3]

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Cobaltic Stearate

Conventional Synthetic Routes and Mechanistic Insights

Conventional synthesis of cobalt stearate (B1226849) predominantly relies on precipitation, or double decomposition, reactions. These methods are well-established and involve the reaction of a cobalt salt with a fatty acid salt in a suitable solvent.

The most common conventional method for synthesizing cobalt(II) stearate is through a precipitation reaction involving a water-soluble cobalt salt and a stearate salt. nbinno.comiyte.edu.tr This process is a type of double decomposition reaction. Typically, an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) sulfate (B86663) (CoSO₄), is reacted with a solution of sodium stearate (C₁₇H₃₅COONa). nbinno.comiyte.edu.tr

The reaction mechanism involves the metathesis of the ions in the solution. When the two solutions are mixed, the cobalt(II) ions (Co²⁺) and stearate anions (C₁₇H₃₅COO⁻) combine to form the water-insoluble cobalt(II) stearate, which precipitates out of the solution as a solid. nbinno.comneliti.com The sodium and chloride (or sulfate) ions remain in the solution as a soluble byproduct, such as sodium chloride. neliti.com

A typical laboratory procedure involves dissolving sodium stearate in deionized water at an elevated temperature (e.g., 75°C) and then adding a solution of a cobalt salt, such as cobaltous chloride hexahydrate. iyte.edu.triyte.edu.tr The resulting precipitate is then separated from the liquid by filtration, washed with water to remove byproducts, and dried. iyte.edu.triyte.edu.tr Cobalt acetate (B1210297) can also be used as the cobalt source in similar double decomposition reactions with sodium stearate. iyte.edu.trresearchgate.net

The choice of solvent is a critical parameter in the synthesis of cobalt stearate, with aqueous and acetic acid systems being common. nbinno.com Aqueous systems are widely used for the precipitation reactions described above. iyte.edu.trneliti.com Water is an effective medium for dissolving the reactant salts (cobalt salts and sodium stearate) while allowing the cobalt stearate product to precipitate due to its insolubility. nbinno.comiyte.edu.tr

In some industrial protocols, acetic acid is employed as the reaction medium. The use of acetic acid can enhance the solubility of the reactants. For instance, stearic acid can be heated in acetic acid with a cobalt salt like cobalt sulfate to produce the cobalt stearate precipitate. Another approach involves the use of organic solvents like butyl acetate, where an inorganic cobalt salt undergoes a metathesis reaction with weak organic acids, including stearic acid. google.com In such a process, the reaction temperature is carefully ramped up, and the solvent is later removed by distillation. google.com

Optimizing reaction parameters such as temperature and time is crucial for maximizing the yield and ensuring the quality of the final product. Different synthetic protocols specify varied conditions based on the reactants and solvent system used.

In one aqueous precipitation method, a reaction temperature of 75°C is maintained for 30 minutes with constant stirring to ensure a complete reaction. iyte.edu.triyte.edu.tr Another two-step aqueous process involves first producing sodium stearate at 80°C for 30 minutes, followed by the reaction with cobalt(II) chloride at 90°C for 40 minutes. neliti.com The final product is then dried at 60°C for 2 hours. neliti.com For industrial-scale production using acetic acid, temperatures may be held between 70–80°C for 1 to 2 hours.

The table below summarizes reaction parameters from various conventional synthesis methods.

Cobalt SourceStearate SourceSolventTemperature (°C)TimeReference
Cobaltous Chloride HexahydrateSodium StearateAqueous7530 min iyte.edu.triyte.edu.tr
Cobalt(II) ChlorideSodium Stearate (from Stearic Acid)Aqueous80°C (Step 1), 90°C (Step 2)30 min (Step 1), 40 min (Step 2) neliti.com
Cobalt SulfateStearic AcidAcetic Acid70-801-2 h
Inorganic Cobalt SaltStearic Acid / Other Organic AcidsButyl AcetateRamped to 1265-11 h google.com

Green Chemistry and Sustainable Synthesis Approaches

In response to growing environmental concerns, research has focused on developing more sustainable methods for producing cobalt stearate. These "green" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. google.comdatahorizzonresearch.com

A significant advancement in the green synthesis of cobalt stearate is the development of solvent-free reaction protocols. google.com This method avoids the environmental pollution and energy consumption associated with the use and recovery of organic solvents like toluene. google.com

One patented solvent-free method involves the direct reaction of molten stearic acid with cobalt hydroxide (B78521). google.com The process begins by heating stearic acid to between 80-100°C until it is completely molten. Cobalt hydroxide is then added, with a molar ratio of stearic acid to cobalt hydroxide of 2:1. The reaction proceeds in two temperature stages: a first stage at 100-140°C, followed by a second, higher temperature stage at 160-200°C. After the reaction is complete, the byproduct, water, is removed via reduced-pressure distillation at 180-200°C to yield the solid cobalt stearate product. google.com This direct synthesis route achieves very high yields, often exceeding 99%.

The table below details examples from the patented solvent-free synthesis method.

ExampleStearic Acid (g)Cobalt Hydroxide (g)Stage 1 Temp/TimeStage 2 Temp/TimeYield (%)Reference
1107.3217.53140°C / 2 h180°C / 3 h99.59
2125.8620.56120°C / 1.5 h170°C / 3 h99.10

Minimizing the environmental impact of cobalt stearate production is a key driver for process innovation. datahorizzonresearch.comgiiresearch.com The primary environmental benefit of the solvent-free approach is the complete elimination of organic solvents, which prevents the release of volatile organic compounds (VOCs) and avoids the energy-intensive solvent recovery process. google.com This simplification reduces production time and costs.

Conventional precipitation methods, while effective, generate byproducts like sodium chloride and require significant amounts of water for washing the precipitate, which must be managed. The broader context of cobalt production involves concerns over the environmental and geopolitical issues associated with cobalt mining. datahorizzonresearch.com Therefore, developing efficient synthesis routes that maximize yield and minimize waste, such as the direct thermal method, aligns with the principles of green chemistry and contributes to a more sustainable chemical industry. google.com Efforts are also being made to develop formulations with improved environmental compatibility, such as those with reduced heavy metal content or increased biodegradability. datahorizzonresearch.com

Specialized Preparation Techniques for Tailored Architectures

Advanced synthetic methodologies have been developed to fabricate cobaltic stearate and its derivatives into highly organized structures with specific functionalities. These techniques allow for precise control over the material's architecture at the molecular and nanoscale, leading to tailored properties for specialized applications. Key methods include the formation of ultrathin films using Langmuir-Blodgett techniques, surface modification through electrodeposition, and the synthesis of nanostructures via controlled thermal decomposition.

Formation of this compound Monolayers and Thin Films via Langmuir and Langmuir-Blodgett Methods

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered thin films of amphiphilic molecules, such as cobalt stearate, with monolayer precision. This process involves spreading the material onto a liquid subphase (typically water containing cobalt ions) to form a Langmuir monolayer at the air-water interface, which is then transferred layer by layer onto a solid substrate.

Research has shown that cobalt stearate (CoSt) Langmuir-Blodgett films exhibit distinct morphological and structural characteristics. aps.orgnih.gov Atomic Force Microscopy (AFM) studies reveal that CoSt films have an in-plane, defect-free morphology, which contrasts with the numerous "pinhole" defects found in other metal stearate films like cadmium stearate. aps.org This is attributed to a more "liquid-like" behavior of the cobalt stearate monolayer, which allows for the "filling up" of potential in-plane defects, imparting flexibility to the system. aps.org Brewster angle microscopy confirms that the parent Langmuir monolayers of stearic acid in the presence of cobalt ions behave as two-dimensional "liquids". aps.org

Structural analyses using X-ray Reflectivity (XRR) indicate a two-dimensional, layer-by-layer (Frank-van der Merwe type) growth for CoSt LB films. nih.gov These studies, along with Fourier Transform Infrared (FTIR) spectroscopy, have elucidated the coordination within the films. The cobalt ion headgroups feature a bidentate bridging coordination. nih.gov Small-angle X-ray diffraction has shown that in a 25-layer cobalt(II) stearate LB film, the hydrocarbon chains are packed in a hexagonal fashion with an all-trans (zigzag) conformation, and the chain axes are aligned normal to the film's plane. acs.org Near-edge x-ray absorption fine structure (NEXAFS) spectroscopy analysis suggests no preferred in-plane orientation of the head groups in the CoSt LB films. elettra.eu This combination of a flexible, liquid-like nature and ordered layering makes the LB technique a powerful tool for creating high-quality, defect-free cobalt stearate thin films for applications such as catalyst precursors for VOC combustion. bibliotekanauki.pl

Table 1: Structural Characteristics of Cobalt Stearate Langmuir-Blodgett Films

Feature Observation Technique(s) Used
Film Morphology In-plane, defect-free; "liquid-like" behavior Atomic Force Microscopy (AFM), Brewster Angle Microscopy
Growth Mode 2D layer-by-layer (Frank-van der Merwe) X-ray Reflectivity (XRR)
Headgroup Coordination Bidentate bridging of cobalt ions X-ray Reflectivity (XRR), FTIR Spectroscopy
Chain Packing & Orientation Hexagonal packing, all-trans conformation, axes normal to film plane Small-Angle X-ray Diffraction (SAXD)

| In-Plane Orientation | No preferred orientation of head groups | Near-Edge X-ray Absorption Fine Structure (NEXAFS) |

Electrodeposition for Surface Modification and Film Fabrication

Electrodeposition is a versatile and cost-effective technique for fabricating cobalt stearate films directly onto conductive substrates, enabling surface modification and the creation of functional coatings. This method involves the electrochemical reduction of cobalt ions at a cathode in an electrolyte solution containing stearic acid.

A significant application of this technique is the creation of superhydrophobic and anti-corrosive coatings. researchgate.net By using a one-step constant potential cathodic electrodeposition process, superhydrophobic cobalt stearate thin films can be successfully fabricated on substrates like aluminum. researchgate.net The process typically uses an ethanolic solution containing a cobalt salt, such as cobalt nitrate, and stearic acid. researchgate.net The resulting film's properties are highly dependent on the synthesis parameters.

The morphology of the deposited film is crucial for achieving superhydrophobicity. Studies have shown that the films can exhibit a honeycomb-like micro-nano structure, which, combined with the low surface energy of cobalt stearate, leads to water contact angles exceeding 160°. researchgate.net The molar ratio of the cobalt salt to stearic acid in the electrolyte is a key factor influencing the surface morphology and, consequently, its wetting properties and corrosion resistance. researchgate.net Research indicates that an optimal molar ratio exists for achieving the maximum contact angle and highest polarization resistance, which can be two orders of magnitude greater than that of the bare substrate. researchgate.net

Table 2: Effect of Electrolyte Composition on Electrodeposited Cobalt Stearate Films on Aluminum

Parameter Condition Resulting Film Property
Method Constant potential cathodic electrodeposition Formation of a cobalt stearate film
Electrolyte Ethanolic solution of Co(NO₃)₂ and Stearic Acid Honeycomb-like micro-nano structured surface

| Co/Stearic Acid Molar Ratio | Optimized (e.g., 0.2) | Maximum water contact angle (161°); enhanced corrosion resistance |

Controlled Thermal Decomposition as a Route to Cobalt-based Nanostructures

Controlled thermal decomposition of cobalt stearate serves as a prominent method for synthesizing a variety of cobalt-based nanostructures. In this approach, cobalt stearate acts as a metal-organic precursor which, upon heating in a high-boiling-point solvent and often in the presence of surfactants, decomposes to form cobalt nuclei that subsequently grow into nanoparticles (NPs).

This technique offers precise control over the size, shape, and composition of the resulting nanostructures by adjusting parameters like temperature, precursor concentration, and the type of surfactants or ligands used. acs.org For instance, the thermal decomposition of cobalt stearate has been employed to synthesize faceted cobalt–cobalt oxide core–shell nanoparticles with a narrow size distribution (50 ± 5 nm). rsc.org A key advantage of this method is the ability to use confining media, such as carbon nanotubes (CNTs), which act as "nanoreactors". rsc.orgrsc.org This confinement prevents excessive oxidation and sintering, leading to high-density loading of NPs within the CNT channels and improved thermal stability. rsc.org

In-situ transmission electron microscopy (TEM) has been used to directly observe the nucleation and growth processes. rsc.org The decomposition of cobalt stearate and oleic acid (used as a surfactant) occurs between 260 °C and 280 °C, leading to the formation of initial clusters. rsc.org The thermal characteristics of cobalt stearate itself, including its melting point (~159°C) and decomposition onset temperature, are critical parameters in designing these synthetic routes. iyte.edu.tr Furthermore, by co-decomposing cobalt stearate with other metal stearates, such as iron stearate, it is possible to synthesize complex nanostructures like core-shell CoxFe1–xO@CoyFe3–yO4 and cubic-shaped CoFe2O4 nanoparticles. acs.org

Table 3: Examples of Cobalt-Based Nanostructures from Thermal Decomposition of Cobalt Stearate

Precursor(s) Synthesis Conditions Resulting Nanostructure
Cobalt Stearate Decomposition in the presence of oleic acid inside Carbon Nanotubes (CNTs) Co-CoO core-shell nanoparticles (50 ± 5 nm) inside CNTs
Cobalt Stearate, Iron Stearate Decomposition in the presence of oleic acid Core-shell CoₓFe₁₋ₓO@CoᵧFe₃₋ᵧO₄ nanoparticles

Structural Elucidation and Advanced Spectroscopic Characterization of Cobaltic Stearate

Molecular and Supramolecular Architecture

The arrangement of cobalt ions and stearate (B1226849) ligands in cobaltic stearate dictates its physical and chemical properties. This section explores the coordination environment of the cobalt center, the formation of larger assemblies, and the organization of these structures in thin films.

Coordination Motifs and Geometries of Cobalt(II) Carboxylate Complexes

In cobalt(II) coordination polymers with carboxylate ligands, the Co(II) ion is often found in a hexacoordinated, slightly distorted octahedral environment. researchgate.netrsc.org This is achieved through coordination with oxygen atoms from bridging water molecules and multiple carboxylate ligands. researchgate.net The flexibility of the carboxylate group allows for the formation of various structural motifs, ranging from simple mononuclear complexes to complex polynuclear and polymeric structures. researchgate.net For instance, in some cobalt(II) carboxylate complexes, the carboxylate groups adopt both μ-(κ²O:O′) and μ-(κ²O:O) bridging modes, leading to the formation of one-dimensional polymeric chains. researchgate.net The coordination environment can also be influenced by the presence of other ligands, such as pyridine, which can lead to different structural outcomes. unifi.it

The geometry of the metal-carboxylate linkage can also exist in different conformations. For example, studies on cobalt stearate films have identified both a higher-energy 'boat' conformation with a linear O-Co-O linkage and a lower-energy conformer with a bent O-Co-O configuration. acs.org This conformational flexibility is a key factor in the formation of different supramolecular structures.

Formation and Characterization of Polymeric and Oligomeric Structures

The bridging capability of carboxylate ligands facilitates the formation of polymeric and oligomeric structures in cobalt(II) carboxylates. researchgate.net These extended structures can range from one-dimensional chains to more complex two-dimensional (2D) and three-dimensional (3D) networks. researchgate.netmdpi.comresearchgate.net The nature of the carboxylate ligand and the presence of ancillary ligands significantly influence the dimensionality and topology of the resulting coordination polymer. researchgate.netacs.org

In one-dimensional cobalt(II) carboxylate polymers, the metal centers are linked by bridging carboxylate groups, often with additional coordination from water molecules. researchgate.net The distance between adjacent cobalt ions within these chains is a key structural parameter. researchgate.net The formation of these polymeric chains can also be influenced by non-covalent interactions, such as hydrogen bonding, which can link adjacent chains into higher-dimensional networks. mdpi.com

The synthesis conditions, including the solvent system, can play a crucial role in directing the formation of different polymeric isomers. unifi.itacs.org For instance, the reaction of a binuclear cobalt carboxylate precursor with a bipyridine linker in different solvents has been shown to yield various coordination polymers with distinct chain packing and porosity. unifi.it Characterization of these polymeric structures often requires a combination of single-crystal X-ray diffraction and other analytical techniques to fully elucidate their complex architectures. rsc.org

Interplay of Headgroup and Chain Structures in Self-Assembled Films

In self-assembled films, such as those prepared by the Langmuir-Blodgett technique, the interplay between the coordination of the cobalt stearate headgroup and the packing of the long hydrocarbon chains is critical in determining the film's structure and morphology. researchgate.netingentaconnect.com The coordination of the carboxylate headgroup with the cobalt ions at the air-water interface can lead to specific conformations that promote ordered film growth. researchgate.net

The structure of the first monolayer can differ from that of subsequent bilayers, indicating a structural evolution during the film deposition process. ingentaconnect.com The ability to control the headgroup conformation and chain packing is essential for tailoring the properties of cobalt stearate thin films for specific applications. acs.org

Advanced Spectroscopic and Microscopic Techniques

A variety of advanced analytical techniques are employed to characterize the structure, morphology, and degradation of this compound. These methods provide valuable insights at both the molecular and macroscopic levels.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Carboxylate Vibrations and Film Structure

FTIR and Raman spectroscopy are powerful tools for probing the vibrational modes of cobalt stearate, providing information about the coordination of the carboxylate group and the structure of the hydrocarbon chains. researchgate.netinoe.rotandfonline.com The key vibrational bands of interest are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). mdpi.comresearchgate.net

In the FTIR spectrum of cobalt stearate, the presence of strong bands corresponding to the carboxylate asymmetric (around 1540-1580 cm⁻¹) and symmetric (around 1400 cm⁻¹) stretching modes confirms the formation of the metal salt. researchgate.netresearchgate.net The positions of these bands are sensitive to the coordination environment of the cobalt ion. mdpi.com For instance, a bidentate bridging coordination is often inferred from the spectral features. researchgate.net

Raman spectroscopy provides complementary information. While the carboxylate stretching vibrations are also observable in the Raman spectrum, this technique is particularly sensitive to the C-C and C-H vibrations of the long alkyl chains. researchgate.netnih.gov This allows for the characterization of the conformational order and packing of the stearate tails in solid-state and film structures. nih.gov The combination of FTIR and Raman spectroscopy is therefore essential for a comprehensive vibrational analysis of cobalt stearate.

Scanning Electron Microscopy (SEM) for Surface Morphology and Degradation Assessment

Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface morphology of cobalt stearate and assessing changes that occur during processes like thermal degradation. aip.orgiyte.edu.trresearchgate.net SEM provides high-resolution images of the sample's surface, revealing details about particle size, shape, and aggregation. iyte.edu.trsathyabama.ac.in

In the context of cobalt stearate as an additive in polymers, SEM has been used to observe the surface of polymer films before and after degradation. aip.orgresearchgate.net For example, studies on high-density polyethylene (B3416737) (HDPE) containing cobalt stearate have shown that thermal degradation leads to visible damage on the film surface, which can be clearly imaged by SEM. aip.orgresearchgate.net These morphological changes are often correlated with chemical changes, such as the formation of carbonyl groups, which can be detected by FTIR. aip.org

SEM analysis of synthesized cobalt stearate has revealed that the particles can be agglomerates of very small crystals. iyte.edu.tr The morphology can vary depending on the synthesis method. iyte.edu.tr When used in conjunction with Energy Dispersive X-ray (EDX) analysis, SEM can also provide information about the elemental composition of the sample, confirming the presence and distribution of cobalt. iyte.edu.tr

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis and Film Growth

Atomic Force Microscopy (AFM) is a powerful tool for visualizing surfaces at the nanoscale, providing insights into the morphology and growth of thin films. rsc.orgmdpi.com In the study of cobalt stearate, AFM has been instrumental in characterizing the structure of Langmuir-Blodgett (LB) films.

Research combining AFM with other techniques like X-ray Reflectivity (XRR) and Fourier Transform Infrared Spectroscopy (FTIR) has revealed that the growth mode of transition-metal stearate films is highly dependent on the coordination of the metal-carboxylate head group. researchgate.net For cobalt stearate, AFM studies show a two-dimensional, layer-by-layer growth, also known as the Frank-van der Merwe growth mode. researchgate.net This results in films with an in-plane, defect-free morphology. researchgate.net The bidentate bridging coordination of the cobalt ion headgroup is a key factor in this layered growth. researchgate.net

Morphological evolution studies on one, three, and nine monolayer films of cobalt stearate consistently support this layer-by-layer growth model. researchgate.net This is in contrast to other metal stearates, such as cadmium stearate, which exhibit island-like growth (Volmer-Weber mode) due to a different head-group coordination. researchgate.net

X-ray Reflectivity (XRR) for Layered Film Structure and Thickness Determination

X-ray Reflectivity (XRR) is a non-destructive analytical technique that provides precise measurements of thickness, density, and roughness of thin films and multilayered structures. mat-cs.comunl.pt It is particularly effective for films with thicknesses ranging from a few nanometers to several micrometers. mat-cs.com

In the context of cobalt stearate, XRR has been used in conjunction with AFM to confirm the layered structure of its Langmuir-Blodgett films. researchgate.net These studies corroborate the findings from AFM, indicating a well-ordered, layer-by-layer assembly. researchgate.net The analysis of XRR data can be complex, often requiring modeling of the sample structure and fitting the experimental data to theoretical calculations. mat-cs.com Despite these challenges, XRR provides invaluable quantitative data on the film's structural parameters.

PropertyDescriptionReference
Technique Principle Measures the intensity of X-rays reflected from a surface at various angles to determine film properties. mat-cs.com
Information Obtained Thickness, density, and roughness of thin films and interfaces. mat-cs.com
Application to Cobalt Stearate Characterization of the layered growth and structure of Langmuir-Blodgett films. researchgate.net

Laser Desorption/Ionization Mass Spectrometry (LDI-MS/MALDI-MS) in Structural Characterization

Laser Desorption/Ionization Mass Spectrometry (LDI-MS), particularly its variant Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is a soft ionization technique used for the mass analysis of large molecules, including polymers and biomolecules. mdpi.comtheses.fr

In the study of metal-affinity sorbents, thin monolayers of cobalt (II) stearate have been developed and characterized for use in a "laboratory-on-a-plate" format for mass spectrometry. researchgate.netresearchgate.net These films, prepared using the Langmuir method, are formed directly on the surface of a MALDI target plate. researchgate.net This approach allows for the selective enrichment of specific analytes. researchgate.netresearchgate.net The structure of these collapsed metal stearate monolayers has been investigated using a combination of techniques, including mass spectrometry, which confirmed the formation of a multi-structured surface ideal for these applications. researchgate.net

The use of nanostructured cobalt thin films in matrix-free LDI-MS has also been explored, showing promise for the analysis of small molecules with low background interference. rsc.org

Investigations into Thermal Transitions and Phase Behavior

The thermal properties of cobalt stearate are crucial for understanding its stability and phase transitions. Techniques such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) provide detailed information on these aspects.

Differential Thermal Analysis (DTA) of Mesomorphic and Crystalline Phases

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. acs.org It is used to detect physical and chemical changes that are accompanied by a change in enthalpy.

Studies on cobalt stearate have utilized DTA to investigate its thermal transitions. The differential thermograms of anhydrous blue cobalt stearate show two distinct peaks at high temperatures, around 100°C. oup.comresearchgate.net Upon repeated heating, a new peak emerges at a lower temperature, approximately 50°C. oup.comresearchgate.net The low-temperature transition is attributed to a transition between mesomorphic phases. oup.comresearchgate.net The initial high-temperature transition corresponds to the change from a crystalline to an upper mesomorphic state, which was observed to disappear after repeated heating cycles. oup.comresearchgate.net The red dihydrate form of cobalt stearate exhibits a significant peak around 90°C, which is due to the removal of water of hydration. oup.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a key method for determining the thermal stability and decomposition profile of materials. researchgate.net

TGA studies on cobalt stearate have provided insights into its decomposition process. The analysis of red dihydrate cobalt stearate shows a mass loss corresponding to dehydration, a process not observed in the blue anhydrate form. oup.com The decomposition of cobalt stearates ultimately leads to the formation of stearone and cobalt oxide. oup.com

When used as a pro-oxidant additive in low-density polyethylene (LDPE), cobalt stearate's influence on thermal stability has been investigated using TGA. capes.gov.brresearchgate.netexpresspolymlett.comdoaj.org These studies indicate that the decomposition process of LDPE containing cobalt stearate is a single stage in a nitrogen atmosphere and multistage in an air atmosphere. capes.gov.brexpresspolymlett.comdoaj.org The presence of cobalt stearate was found to significantly decrease the lifetime of LDPE, highlighting its pro-oxidative nature. capes.gov.brresearchgate.net

AtmosphereDecomposition ProcessReference
NitrogenSingle stage capes.gov.brexpresspolymlett.comdoaj.org
AirMultistage capes.gov.brexpresspolymlett.comdoaj.org

Crystallinity Studies via Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are complementary techniques for studying the crystallinity of materials. mdpi.comcsic.esrigaku.com DSC measures the heat flow associated with thermal transitions, providing information on melting, crystallization, and glass transitions, while XRD analyzes the crystalline structure and degree of crystallinity. mdpi.comresearchgate.net

For cobalt stearate, DSC studies have helped to identify multiple crystalline phases and their transitions. researchgate.net The heat capacity of purple cobalt stearate has been measured, revealing two crystalline phases (a low-temperature Cr2 phase and a high-temperature Cr1 phase), a mesophase (M phase), and an isotropic liquid (I phase). researchgate.net A third, metastable crystalline phase (Cr3) has also been suggested by DSC investigations. researchgate.net The transition temperatures and the associated enthalpy and entropy changes have been determined through these studies. researchgate.net X-ray measurements have also confirmed that melted cobalt stearate exists in an amorphous state. oup.com The combination of DSC and XRD allows for a comprehensive understanding of the changes in crystallinity during thermal processes. csic.esrigaku.com

Phase Transitions of Purple Cobalt Stearate researchgate.net

TransitionTemperature (K)
Cr2 to Cr1362.1
Cr1 to M380.9
M to I400.4

Mechanistic Investigations of Thermal Degradation and Polymer Interactions Mediated by Cobaltic Stearate

Fundamental Thermal Decomposition Pathways

The thermal degradation of cobaltic stearate (B1226849) involves the breakdown of the molecule into simpler solid and gaseous components. This process is driven by heat, which provides the necessary energy to break the chemical bonds within the compound.

CompoundDecomposition ProductProduct TypeConditions
Cobaltic StearateCobalt Oxide (e.g., Co₃O₄)SolidThermal decomposition in air
This compoundStearone (18-pentatriacontanone)Gaseous/VolatileThermal decomposition
This compoundVarious hydrocarbonsGaseous/VolatileThermal decomposition

Kinetic Modeling of Degradation Processes (e.g., Flynn-Wall-Ozawa Isoconversion Technique)

To quantify the kinetics of thermal degradation, model-free isoconversional methods are frequently employed. The Flynn-Wall-Ozawa (FWO) technique is a prominent example used to determine the activation energy (Ea) of the degradation process without assuming a specific reaction model. researchgate.net This method analyzes data from thermogravimetric analysis (TGA) conducted at multiple heating rates. By plotting the logarithm of the heating rate against the inverse of the temperature required to reach a specific degree of conversion (mass loss), the activation energy can be calculated from the slope of the resulting lines. researchgate.net

Studies on the thermal degradation of low-density polyethylene (B3416737) (LDPE) containing cobalt stearate have utilized the FWO method to evaluate the kinetic parameters. researchgate.net The results from such analyses reveal how the presence of cobalt stearate affects the energy barrier for the decomposition of the polymer. The activation energy values calculated via the FWO method provide insight into the complexity of the degradation mechanism. For polymeric systems, a variable activation energy with the degree of conversion often indicates a multi-step degradation process. The FWO method has been successfully applied to study the degradation kinetics of various polymers and composites, demonstrating its reliability. researchgate.net

Kinetic ModelParameter DeterminedApplicationKey Finding
Flynn-Wall-Ozawa (FWO)Activation Energy (Ea)Thermal degradation of polyolefins with cobalt stearateAllows calculation of Ea as a function of conversion, indicating the complexity of the degradation process. researchgate.net

Pro-oxidative Capabilities in Polymeric Systems

This compound is widely incorporated into polymers to promote and accelerate their degradation, particularly in response to heat and oxygen. This pro-oxidative effect is fundamental to the design of oxo-degradable plastics.

Influence on the Thermal and Thermo-oxidative Degradation of Polyolefins (e.g., LDPE, LLDPE, HDPE)

Cobalt stearate significantly reduces the thermal stability of polyolefins such as low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and high-density polyethylene (HDPE). researchgate.netgoogle.com In both inert (thermal degradation) and air (thermo-oxidative degradation) atmospheres, its presence lowers the onset temperature of decomposition. The pro-oxidative nature of cobalt stearate is particularly evident in an air atmosphere, where it catalyzes the oxidation of the polymer chains. researchgate.net Investigations have shown that the lifetime of LDPE, defined as the time for 5% mass loss, decreases dramatically with an increasing concentration of cobalt stearate. researchgate.net This catalytic effect stems from the ability of the cobalt ion to cycle between its oxidation states, facilitating the decomposition of hydroperoxides into radical species that propagate the degradation reactions. Studies on HDPE films show that cobalt stearate is more effective at initiating oxidative degradation when triggered by heat compared to UV irradiation. google.com

Acceleration of Chain Scission and Molecular Weight Reduction in Polymers

The macroscopic evidence of polymer degradation, such as embrittlement and loss of mechanical properties, originates at the molecular level. Cobalt stearate accelerates the process of chain scission, where the long polymer chains are broken into smaller fragments. This leads to a significant and rapid reduction in the average molecular weight of the polymer. researchgate.net This molecular weight reduction can be monitored by techniques such as Gel Permeation Chromatography (GPC). The decrease in molecular weight is a direct consequence of the random breaking of C-C bonds within the polymer backbone, initiated by the radical species generated during the catalyzed oxidation process. researchgate.net

Formation and Evolution of Carbonyl Groups as Degradation Indicators

A key chemical indicator of the thermo-oxidative degradation of polyolefins is the formation of carbonyl groups (C=O). As the polymer oxidizes, hydrocarbon chains are converted into various oxygen-containing functional groups, including ketones, aldehydes, and carboxylic acids, all of which contain a carbonyl moiety. The accumulation of these groups can be effectively monitored using Fourier-Transform Infrared Spectroscopy (FTIR). A distinct absorption peak appears in the FTIR spectrum around 1712-1715 cm⁻¹, which is characteristic of carbonyl stretching vibrations. google.com

The intensity of this peak is often quantified as a Carbonyl Index (CI), which provides a measure of the extent of degradation. Studies have demonstrated a clear correlation between the presence of cobalt stearate, the aging time at elevated temperatures, and the increase in the Carbonyl Index. google.com For example, after heating HDPE films containing cobalt stearate, a new absorption peak at 1712 cm⁻¹ appears, and its intensity increases with both higher cobalt stearate concentrations and higher heating temperatures. google.com This rise in carbonyl groups signifies the progression of oxidation and chain scission within the polymer matrix.

Polymer SystemEffect of Cobalt StearateMeasurement TechniqueObserved Result
HDPEAccelerated thermo-oxidative degradationFTIR SpectroscopyAppearance of a new absorption peak at 1712 cm⁻¹ (carbonyl group). google.com
HDPEIncreased degradation with concentration and temperatureFTIR Spectroscopy (Carbonyl Index)Intensity of the carbonyl group absorption peak increases. google.com
LDPEReduced thermal stability and lifetimeThermogravimetric Analysis (TGA)Dramatic decrease in the time required for 5% mass loss. researchgate.net
Polypropylene (B1209903)Molecular weight reductionGel Permeation Chromatography (GPC)Significant decrease in molecular weight, indicating chain scission.

Dual Role in Polymer Stabilization and Destabilization

This compound, a metal carboxylate, exhibits a complex and often dualistic role in polymer science. It can function as both a stabilizer, retarding degradation under certain conditions, and as a pro-oxidant, accelerating decomposition in others. This functionality is highly dependent on the polymer matrix, the presence of other additives, and the specific environmental stressors such as heat, UV radiation, and microbial action. Mechanistic investigations have revealed its significant influence on degradation pathways and the physical properties of various polymer systems.

Effects on the Dehydrochlorination of Polyvinyl Chloride (PVC)

Polyvinyl chloride (PVC) is inherently susceptible to thermal degradation, which primarily proceeds through a dehydrochlorination mechanism—the elimination of hydrogen chloride (HCl). westlake-akishima.com This process can be autocatalytic, as the released HCl accelerates further degradation, leading to discoloration, embrittlement, and loss of mechanical integrity. westlake-akishima.comunn.edu.ng Metal soaps, including this compound, are employed as thermal stabilizers to mitigate this effect.

A study comparing the effects of different metal stearates on PVC found that while this compound was effective in prolonging the initial stability, it also lowered the activation energy required for dehydrochlorination compared to unstabilized PVC. This suggests that while it delays the onset of degradation, it facilitates a more rapid breakdown once the process is initiated. researchgate.net The activation energy for the degradation of a blank PVC sample was 175 kJ/mol, which was reduced in the presence of metal stearates, indicating an accelerated reaction post-induction. researchgate.net

PVC SampleActivation Energy (kJ/mol)Blank PVC175PVC with Magnesium Stearate114PVC with this compound105PVC with Copper Stearate107Table 1. Activation energies for the dehydrochlorination of PVC containing different metal stearates. The data indicates that all three metal soaps accelerated the dehydrochlorination of PVC, with this compound leading to the lowest activation energy. researchgate.net

Impact on Mechanical and Rheological Properties of Polymer Blends

The incorporation of this compound into polymer blends can significantly alter their mechanical and rheological properties. Its function as a pro-oxidant can initiate degradation during processing, which affects the final characteristics of the material.

In studies involving blends of poly(butylene adipate-co-terephthalate) (PBAT) and polycaprolactone (B3415563) (PCL), the addition of this compound was found to decrease the mechanical properties of the blend. rsdjournal.org For instance, research on PP/PBAT blends showed that the incorporation of this compound resulted in a lower tensile strength compared to neat polypropylene (PP), suggesting a reduction in the interfacial interaction between the two polymers. rsdjournal.org Thermogravimetric analysis confirmed the oxidizing potential of this compound, showing that PBAT/cobalt systems lose mass at lower temperatures than other formulations. rsdjournal.org

Torque rheometry results suggest that the incorporation of metallic stearates can potentiate degradation during the blending process. rsdjournal.orgrsdjournal.org This degradation, evidenced by changes in viscosity and torque over time, directly translates to altered mechanical performance in the final product. Specifically for this compound, its pro-oxidant nature leads to chain scission and a reduction in molecular weight, which typically results in decreased tensile strength and ductility. rsdjournal.orgrsdjournal.org

Polymer SystemObserved Effect of this compoundAttributed CausePBATDecrease in mechanical propertiesIncreased degradation, confirmed by TG analysis showing mass loss at lower temperatures rsdjournal.orgPP/PBAT BlendsGreater changes in tensile strength (compared to Ca or Mg stearates) rsdjournal.orgPro-oxidant activity reducing interaction between PBAT and PP rsdjournal.orgTable 2. Summary of the impact of this compound on the mechanical properties of selected polymer blends. rsdjournal.orgrsdjournal.org

Studies on Abiotic and Biotic Degradation Acceleration in Environmentally Responsive Polymers

This compound is widely recognized and utilized as a pro-oxidant additive to accelerate the degradation of polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP), in environmentally responsive applications. semanticscholar.orgresearchgate.net The degradation process is typically a two-step mechanism: an initial abiotic (thermo-oxidative or photo-oxidative) degradation phase, followed by a biotic (microbial) degradation phase. encyclopedia.pub

Abiotic Degradation: this compound catalyzes the auto-oxidation of the polymer upon exposure to heat or UV light. sci-hub.st This leads to chain scission and the formation of polar, oxygen-containing functional groups, such as carbonyls, on the polymer backbone. sci-hub.staip.org The increase in the carbonyl index, measurable by FTIR spectroscopy, is a key indicator of the extent of this oxidative degradation. researchgate.netaip.org Studies on low-density polyethylene (LDPE) have shown that the lifetime of the polymer decreases dramatically with an increasing concentration of this compound. semanticscholar.orgresearchgate.net The pro-oxidant effect is particularly effective when initiated by heat. sci-hub.staip.org

Biotic Degradation: The initial abiotic degradation is crucial as it reduces the polymer's molecular weight and increases its hydrophilicity, making it more accessible and susceptible to microbial attack. researchgate.netresearchgate.net Research on PP films containing this compound demonstrated that an initial abiotic treatment (accelerated weathering) significantly enhanced subsequent biodegradation. researchgate.net The crystallinity of the PP was also found to decrease with an increase in this compound content, which further promotes degradation. researchgate.net Biodegradation tests using activated sludge or simulated soil environments have confirmed that polymers pre-treated with this compound show significantly higher weight loss and mineralization compared to untreated polymers. researchgate.netaip.org

PolymerThis compound ContentTreatmentDegradation MetricResultHDPE Film0.2%Heating at 75°C for 10 days, then biodegradationWeight Loss23% aip.orgHDPE Film0.2%UV irradiation for 10 days, then biodegradationWeight Loss0.69% aip.orgPP Composite Film2 phrAbiotic treatment followed by biodegradationBiodegradation %36.42% researchgate.netTable 3. Selected research findings on the acceleration of abiotic and biotic degradation in polymers containing this compound. researchgate.netaip.org

Catalytic Properties and Advanced Reaction Engineering with Cobaltic Stearate

Catalysis in Oxidation and Redox Processes

The catalytic nature of cobalt stearate (B1226849) is centered on its redox activity. It serves as a potent catalyst for a range of oxidative transformations, engaging in both single-electron transfer and the decomposition of peroxides to drive chemical reactions.

The catalytic activity of cobalt compounds in oxidation reactions is fundamentally linked to the redox couple of Co(II) and Co(III). nih.govsemanticscholar.org In many cobalt-catalyzed reactions, the active catalytic species is Co(III), which can be formed from a Co(II) precursor. nih.govsemanticscholar.org The mechanism often involves a single electron transfer (SET) pathway, where an electron is transferred from the substrate to the Co(III) center, leading to the formation of a radical cation intermediate and reducing the cobalt to Co(II). semanticscholar.org

This Co(II)/Co(III) redox cycle is central to processes like the decomposition of hydroperoxides, a key step in many oxidation reactions. researchgate.net This process is often described by the Haber-Weiss cycle, which involves the following steps:

Initiation: A Co(II) species reacts with a hydroperoxide (ROOH) to generate an alkoxyl radical (RO•) and a Co(III)-OH species. researchgate.net

Regeneration: The Co(III)-OH species then reacts with a second hydroperoxide molecule to regenerate the Co(II) catalyst and produce a peroxyl radical (ROO•). researchgate.net

The relative ease of this cycling is influenced by the cobalt complex's reduction potential, with a more electron-rich cobalt center often showing enhanced catalytic performance. nih.gov Theoretical and experimental studies support the feasibility of these SET mechanisms in cobalt-catalyzed C-H functionalization and oxidation reactions. nih.govsemanticscholar.org

Table 1: Key Reactions in Co(II)/Co(III) Redox Cycling for Peroxide Decomposition

Reaction Step Reactants Products Cobalt State Change
Initiation Co(II) + ROOH Co(III)-OH + RO• Co(II) → Co(III)
Regeneration Co(III)-OH + ROOH Co(II) + ROO• + H₂O Co(III) → Co(II)

This table summarizes the fundamental steps of the Haber-Weiss cycle as catalyzed by cobalt ions.

Cobalt stearate and related cobalt salts are effective as oil-soluble, homogeneous catalysts for the oxidation of hydrocarbons, including alkanes and arenes. researchgate.net In the context of heavy oil upgrading, cobalt stearate can initiate oxidation at lower temperatures, promoting bond scission reactions and the formation of hydroxyl-containing oxides. researchgate.net During these oxidation reactions, it has been observed that the initially homogeneous catalyst can decompose into nanoparticles, which then act as a uniformly distributed heterogeneous catalyst within the reaction medium. researchgate.net

In the selective liquid-phase oxidation of stearic acid itself, cobalt(II) acetate (B1210297) (a related carboxylate salt) acts as a homogeneous catalyst in conjunction with other transition metals and promoters to produce dicarboxylic acids. arabjchem.org The synergistic effect of the cobalt catalyst is crucial for the reaction, which proceeds via a bromine-bromide cycle. arabjchem.org Studies on the C–H functionalization of arenes have also highlighted the role of cobalt catalysts. nih.govsemanticscholar.org These reactions can proceed through mechanisms where the cobalt catalyst activates a C-H bond, facilitating its subsequent oxidation or functionalization. nih.govsemanticscholar.org

While often used in a homogeneous phase, cobalt catalysts can also be supported on materials like alumina or zeolites to create heterogeneous catalysts. researchgate.netmdpi.com Immobilizing the cobalt catalyst can prevent deactivation pathways such as dimerization, resulting in a more stable and reusable system. researchgate.net For instance, cobalt supported on NaX zeolite has been used for the deoxygenation of stearic acid, where decarboxylation and decarbonylation are the dominant reaction pathways. mdpi.com

Cobalt stearate plays a crucial role in Advanced Oxidation Processes (AOPs) by catalyzing the decomposition of peroxides, such as hydrogen peroxide (H₂O₂), to generate highly reactive free radicals. researchgate.netnih.govnih.gov The interaction between cobalt ions and H₂O₂ can generate hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.govnih.gov

The mechanism involves the Co(II)/Co(III) redox cycle, consistent with a Fenton-like reaction. nih.gov In this process, Co(II) is oxidized to Co(III) by hydrogen peroxide, producing a hydroxyl radical and a hydroxide (B78521) ion. nih.gov

Co(II) + H₂O₂ → Co(III) + •OH + OH⁻ nih.gov

The presence of chelating agents can alter the redox potential of cobalt, influencing its ability to generate these reactive oxygen species. nih.gov The decomposition of H₂O₂ by cobalt can proceed through two main pathways: a one-electron transfer that yields •OH radicals, and a two-electron process that produces water and oxygen without intermediate radical formation. nih.gov The efficiency and pathway of peroxide decomposition are highly dependent on factors like pH and cobalt concentration. nih.gov This catalytic decomposition of hydroperoxides is a cornerstone of AOPs used for various chemical transformations and degradation of pollutants. researchgate.net

Applications in Polymer Science Catalysis

In polymer science, cobalt stearate functions as a versatile additive, acting as both a catalyst for polymerization and a critical component in active packaging systems designed to protect polymer contents from degradation.

Cobalt compounds, including carboxylates like stearate, are utilized as mediators in controlled radical polymerization (CRP), a technique known as cobalt-mediated radical polymerization (CMRP). researchgate.netwikipedia.org CMRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org Rather than acting as a primary initiator that starts the reaction, the cobalt species acts as a mediator that controls the polymerization rate. wikipedia.org

Cobalt catalysts can control radical polymerization through several mechanisms:

Reversible Termination (RT): This is the most common mechanism in CMRP. A weak cobalt(III)-carbon bond can break to form a carbon radical (which propagates the polymer chain) and a cobalt(II) species. The cobalt(II) can reversibly reform a covalent bond with the growing polymer chain's radical terminus. wikipedia.org This process, known as the persistent radical effect, keeps the concentration of active radicals low, minimizing unwanted termination reactions and allowing for controlled chain growth. wikipedia.org

Catalytic Chain Transfer (CCT): In this process, the cobalt catalyst facilitates the transfer of a hydrogen atom from a growing polymer radical to the cobalt(II) center. wikipedia.org This terminates the polymer chain, creating a vinyl end-group, and forms a cobalt-hydride species. The cobalt-hydride then reacts with a monomer to start a new polymer chain. CCT is a method for producing shorter polymer chains. wikipedia.org

Cobalt stearate's function as a catalyst or additive in certain polymer synthesis processes contributes to achieving desired material properties and processing efficiencies. nbinno.comnbinno.com

Table 2: Mechanisms of Cobalt-Mediated Radical Polymerization (CMRP)

Mechanism Role of Cobalt Primary Outcome Key Intermediate
Reversible Termination (RT) Traps growing polymer radical to form a dormant species. Controlled ("living") polymerization, narrow molecular weight distribution. Cobalt-capped dormant polymer chain. wikipedia.org

| Catalytic Chain Transfer (CCT) | Abstracts a hydrogen atom from the growing chain. | Shorter polymer chains with vinyl end-groups. | Cobalt-hydride species. wikipedia.org |

Cobalt stearate is widely used as an oxidation catalyst in active oxygen scavenging systems incorporated into polymer matrices, particularly for food and beverage packaging. umicore.comnih.gov These systems are designed to remove residual oxygen from inside a package, protecting oxygen-sensitive products and extending their shelf life. umicore.comgoogle.com

In a typical system, an oxidizable polymer (the scavenger), such as a polyamide or polyolefin, is blended into the main packaging polymer, like Polyethylene (B3416737) Terephthalate (PET). nih.govgoogle.com Cobalt stearate is added as a catalyst to actively promote the oxidation of this scavenger polymer. nih.govgoogle.com The transition metal catalyst initiates and accelerates the rate of oxygen consumption. google.com This active scavenging reduces the need for preservatives and maintains the quality of the packaged product. umicore.com

The efficiency of cobalt stearate in these systems is well-established. It is a preferred catalyst salt, along with cobalt acetate and neodecanoate, for this application. google.com The combination of an oxidizable substrate and the cobalt stearate catalyst creates an active barrier that consumes oxygen permeating through the package walls. nih.govresearchgate.net This technology is employed in multilayer PET bottles and films to enhance the performance of the packaging. umicore.comresearchgate.netgoogle.com

Table 3: Components of a Typical Polymer-Based Oxygen Scavenging System

Component Material Example Function Reference
Base Polymer Polyethylene Terephthalate (PET) Provides structural integrity for the package. umicore.comgoogle.com
Oxidizable Substrate Polyamide, Polycyclooctene (PCOE) Acts as the oxygen scavenger by being intentionally oxidized. nih.govgoogle.com

| Oxidation Catalyst | Cobalt Stearate | Initiates and accelerates the oxygen scavenging reaction. | umicore.comnih.govgoogle.com |

Catalytic Role in Hydrodeoxygenation and Fuel Synthesis

Cobaltic stearate serves as a versatile catalyst precursor and component in several advanced reaction engineering applications, particularly in the production of biofuels and the enhancement of propellants. Its utility stems from the catalytic activity of cobalt, which can be finely dispersed and stabilized by the stearate ligand, influencing reactions such as hydrodeoxygenation, Fischer-Tropsch synthesis, and propellant combustion.

Deoxygenation of Fatty Acids to Alcohols Using Cobalt-based Catalysts

The conversion of fatty acids, derived from renewable sources like natural oils, into fatty alcohols is a critical process for producing biofuels and valuable chemicals. Cobalt-based catalysts are highly effective in this hydrodeoxygenation (HDO) process due to their unique combination of Lewis acidity and excellent hydrogen activation properties. researchgate.netmdpi.com These catalysts facilitate the reduction of the carboxylic acid group to an alcohol, often under milder conditions than other catalytic systems. researchgate.net

Research has demonstrated the efficacy of various supported cobalt catalysts for the selective hydrogenation of fatty acids. For instance, a non-precious metal cobalt catalytic system was developed for hydrogenating stearic acid, a common fatty acid. researchgate.net In this work, cobalt was supported on a range of materials, including HZSM-5, CeO₂, ZrO₂, SiO₂, Al₂O₃, TiO₂, and hydroxyapatite (HAP). researchgate.netglobethesis.com Among these, the Co/HAP catalyst exhibited superior activity, achieving a 97.1% yield of 1-octadecanol from stearic acid at 190°C and 4 MPa of H₂ in an aqueous medium. researchgate.netglobethesis.com The high performance of the Co/HAP catalyst is attributed to its favorable acidity, high cobalt particle dispersion, and strong metal-support interaction. researchgate.netglobethesis.com

Further studies have explored bifunctional cobalt-based catalysts, such as those supported on NaX zeolite, for the deoxygenation of stearic acid. mdpi.com These catalysts have shown high conversion rates, up to 83.7%, producing alkanes like heptadecane through decarboxylation and decarbonylation pathways in an inert nitrogen atmosphere. mdpi.com The reaction temperature significantly influences the selectivity, with optimal heptadecane yields observed at 280°C. mdpi.com

The table below summarizes the performance of different cobalt-based catalysts in the deoxygenation of stearic acid.

CatalystSupportReactantPrimary ProductYield (%)Temperature (°C)Pressure (MPa)Atmosphere

Contribution to Fischer-Tropsch Synthesis as a Catalyst Precursor

Fischer-Tropsch (FT) synthesis is a crucial industrial process that converts synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into liquid hydrocarbons, providing a pathway for producing synthetic fuels and chemicals from sources like natural gas, coal, or biomass. diva-portal.org Cobalt-based catalysts are commercially preferred for this process, especially when the desired products are long-chain hydrocarbons like diesel fuel, due to their high activity and selectivity. diva-portal.orgbyu.edu

In FT synthesis, the catalytically active phase is metallic cobalt (Co⁰). mdpi.com However, the catalyst is typically prepared from a precursor compound, such as cobalt nitrate, acetate, or in this context, this compound. researchgate.net This precursor is impregnated onto a high-surface-area support material, commonly alumina (Al₂O₃) or silica (SiO₂). diva-portal.org Following impregnation, the material is calcined to form cobalt oxides (e.g., Co₃O₄). The crucial final step before the FT reaction is the reduction of these cobalt oxides in a hydrogen stream at high temperatures (e.g., 350°C) to generate the small, well-dispersed metallic cobalt nanoparticles required for catalysis. mdpi.com

Enhancement of Propellant Combustion

This compound can also play a role in enhancing the performance of solid and hybrid rocket propellants. The stearate component, being a fatty acid derivative, can act as a processing aid and a fuel binder, while the cobalt moiety can serve as a combustion catalyst. The addition of stearic acid and its derivatives to propellant formulations has been shown to improve mechanical properties and stabilize the burning profile. mdpi.com

In hybrid rocket engines, paraffin-based fuels are attractive due to their high regression rates, but they often suffer from poor mechanical strength. Incorporating additives like stearic acid can significantly improve the tensile, compression, and flexural strength of the paraffin fuel grain, both at ambient and sub-zero temperatures. mdpi.com While stearic acid itself is not a primary energetic component, its presence can improve the processability of the fuel and contribute to a more stable and efficient combustion process without significant energy penalties. mdpi.com

The catalytic effect of the cobalt ion in this compound can further enhance combustion. Metal-based catalysts are known to accelerate the decomposition and oxidation of propellant ingredients. Research on stearic acid-coated boron particles has shown that the coating enhances the dispersion of the fuel particles and improves combustion efficiency and stability. nih.gov The combustion heat of these coated particles was found to be approximately 50% higher than that of uncoated boron particles. nih.gov Similarly, the cobalt in this compound can catalyze the oxidation reactions at the burning surface of the propellant, leading to a more complete and energetic combustion process.

Advanced Research Applications in Materials Science and Analytical Chemistry

Development of Metal-Affinity Sorbents

The interaction between the cobalt ions in cobaltic stearate (B1226849) and specific functional groups on other molecules forms the basis of its application in metal-affinity sorbents. These materials are designed to selectively capture and concentrate target analytes from complex mixtures.

Thin films of cobalt stearate can be engineered to act as selective adsorbents. The design process often involves depositing the compound onto a substrate to create a high-surface-area structure. Research has shown that multi-molecular structures of metal stearates can be formed on substrates, creating a developed surface ideal for adsorption. researchgate.net The characterization of these films is crucial to understanding their performance. Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to confirm the chemical composition. For instance, ATR-FTIR spectra show characteristic peaks for the symmetric and asymmetric stretching of –CH₂ groups from the stearate's long alkyl chains (around 2914 and 2853 cm⁻¹) and a peak around 1450 cm⁻¹ corresponding to the –COOCo bond, confirming the presence of the metal salt.

Microscopy techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are employed to analyze the surface morphology, which is critical for its function as a sorbent. researchgate.net The design of these sorbents focuses on maximizing the accessibility of the cobalt ions to effectively bind with target molecules.

Parameter Description Significance
Sorbent Material Thin films of cobalt stearateProvides a surface with accessible cobalt ions for metal-affinity interactions.
Surface Morphology Developed, multi-structural surfacesIncreases the active surface area for enhanced adsorption capacity.
Binding Mechanism Metal-affinity chromatographyEnables selective capture of analytes with functional groups that coordinate with cobalt.
Characterization ATR-FTIR, SEM, AFMConfirms chemical composition and visualizes surface structure to ensure proper design. researchgate.net

In analytical chemistry, especially mass spectrometry, sample preparation is a critical step to remove interfering substances and enrich the analyte of interest. Cobalt stearate-based metal-affinity sorbents are being developed for this purpose. researchgate.net They can be used for the specific and selective extraction of target molecules, such as proteins or peptides, from biological samples. researchgate.net

For example, a mass spectrometry target can be functionalized with cobalt stearate structures to act as a sorbent. When a complex sample is applied, the target molecules with an affinity for cobalt are retained on the surface while other components are washed away. This process of selective enrichment is particularly valuable in techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. researchgate.net The fragmentation patterns observed in the resulting mass spectra can provide a clear fingerprint of the analyte's molecular structure, facilitating its identification. This approach improves the sensitivity and accuracy of the analysis by concentrating the analyte and reducing matrix effects. researchgate.netunipi.it

Functional Films and Coatings Research

The long hydrocarbon tails of the stearate component give cobaltic stearate hydrophobic (water-repellent) properties, while the cobalt center can provide reactivity and durability. This combination makes it a candidate for creating advanced functional films and coatings.

Researchers have successfully fabricated superhydrophobic surfaces using cobalt stearate. One method involves an electrodeposition process on aluminum substrates, which creates honeycomb-like micro-nano structures. bohrium.com These structures, combined with the low surface energy of cobalt stearate, result in surfaces that are extremely water-repellent. bohrium.com

The characterization of these surfaces involves measuring the water contact angle (WCA). A surface is considered superhydrophobic if the WCA is greater than 150°. Studies have reported achieving a maximum contact angle of 161° on cobalt stearate films. bohrium.com Beyond water repellency, these coatings exhibit excellent anti-corrosion properties. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization curves are used to evaluate corrosion resistance. Research shows that the polarization resistance of aluminum substrates coated with superhydrophobic cobalt stearate can be two orders of magnitude larger than that of uncoated aluminum, significantly inhibiting corrosion. bohrium.com

Property Uncoated Aluminum Cobalt Stearate Coated Aluminum Reference
Water Contact Angle ~55°161° bohrium.comresearchgate.net
Surface Morphology StandardHoneycomb-like micro-nano structure bohrium.com
Polarization Resistance (Rp) 27 kΩcm²1591 kΩcm² bohrium.com
Corrosion Protection LowHigh bohrium.com

In other research, cobalt stearate has been used to coat titanium dioxide (TiO₂) nanoparticles, which are then embedded in a polymethylhydrosiloxane (PMHS) matrix. acs.org This creates nanocomposite thin films that are not only superhydrophobic but also durable against ultraviolet (UV) radiation, maintaining a WCA of nearly 160° even after extended UV exposure. acs.org

This compound serves as a high-performance adhesion promoter, particularly in applications requiring strong bonds between rubber and metals. nbinno.comumicore.com This is critical in the manufacturing of products like steel-reinforced radial tires and conveyor belts. nbinno.comnbinno.com Most polymers have low surface energy and lack the polar functional groups necessary for strong adhesion to other materials like metals or fillers. specialchem.com

Adhesion promoters like cobalt stearate function at the interface between the two materials. specialchem.com It is believed that the cobalt ion interacts with the sulfur used in the vulcanization of rubber and also forms bonds with the metal surface (such as brass-plated steel cord), creating a durable chemical bridge between the rubber and the metal. This molecular-level interaction prevents delamination and extends the lifespan and safety of the composite product. nbinno.com Its effectiveness ensures the structural integrity and durability of various rubber-metal composite products. nbinno.com

Integration into Nanomaterial Synthesis and Architecture

Metal carboxylates, including cobalt stearate, are widely used as precursors in the synthesis of metal or metal oxide nanoparticles through processes like thermal decomposition. scispace.com The long stearate chains can act as capping agents or stabilizers, controlling the growth and preventing the aggregation of the nanoparticles during synthesis. This allows for control over the final size, shape, and composition of the nanomaterials. scispace.com

For instance, cobalt stearate can be thermally decomposed in a high-boiling-point solvent to produce cobalt oxide (Co₃O₄) nanoparticles. researchgate.net The stearate component decomposes, leaving behind the cobalt oxide core. By adjusting reaction parameters such as temperature and precursor concentration, the properties of the resulting nanoparticles can be tailored for specific applications. Another approach is co-precipitation, where a solution containing cobalt salts is reacted with a source of stearate ions to form a cobalt stearate precursor, which is then thermally treated to yield cobalt-based nanoparticles. mdpi.comresearchgate.net The ability to use cobalt stearate as a single-source precursor simplifies the synthesis process for creating complex nanostructures with controlled architectures.

Templated Synthesis of Cobalt-based Nanostructures using this compound Precursors

This compound is an effective precursor for the synthesis of cobalt-based nanostructures, such as cobalt oxide (Co₃O₄) and metallic cobalt nanoparticles, primarily through thermal decomposition. In this method, the cobalt stearate is heated in a high-boiling point solvent, often in the presence of surfactants or capping agents which control the particle size and prevent aggregation. The stearate component decomposes, leaving behind a nucleus of cobalt or cobalt oxide, which then grows into a nanoparticle.

The morphology and crystalline phase of the resulting nanostructures are highly dependent on the reaction parameters. Key variables include the decomposition temperature, heating rate, reaction time, and the chemical environment (e.g., presence of oxidizing or reducing agents). For instance, thermal decomposition in an inert atmosphere is more likely to yield metallic cobalt nanoparticles, while decomposition in the presence of air or oxygen yields cobalt oxides. researchgate.netresearchgate.net The long hydrocarbon chains of the stearate ligand play a crucial role, acting as a temporary stabilizing agent during the initial stages of particle formation.

Researchers have utilized this method to create nanoparticles with specific sizes and shapes, which is critical for their application in fields like magnetic storage and catalysis. google.comcore.ac.uk The precise control over the final product's characteristics is a significant advantage of using well-defined organometallic precursors like cobalt stearate.

Table 1: Influence of Synthesis Parameters on Cobalt Nanostructure Formation

ParameterEffect on NanostructureResulting Material
Atmosphere An inert atmosphere (e.g., Argon, Nitrogen) favors the formation of the metallic phase.Metallic Cobalt (Co) Nanoparticles researchgate.net
An oxygen-rich atmosphere leads to the oxidation of the cobalt core.Cobalt Oxide (Co₃O₄, CoO) Nanoparticles researchgate.netcore.ac.uk
Temperature Higher temperatures can lead to larger particle sizes and changes in crystalline structure. Optimal temperatures are needed for specific phases. core.ac.ukControl over nanoparticle size and crystallinity.
Surfactants Capping agents like oleic acid or oleylamine control particle growth and prevent aggregation.Monodisperse, stabilized nanoparticles. google.com

Hybrid Systems Involving Carbon Nanotubes and this compound Derivatives

Hybrid materials that combine carbon nanotubes (CNTs) with cobalt-based nanoparticles are of significant scientific interest due to their synergistic properties, which are applicable in nanoelectronics, catalysis, and energy storage. Cobalt nanoparticles, often synthesized from precursors like cobalt stearate, are particularly effective catalysts for the growth of CNTs via chemical vapor deposition (CVD). mdpi.commdpi.com In a typical CVD process, a carbon-containing gas, such as acetylene, is passed over a substrate coated with cobalt nanoparticles at high temperatures. mdpi.com The cobalt particles catalyze the decomposition of the hydrocarbon gas, and carbon atoms precipitate to form the tubular structure of CNTs. mdpi.comresearchgate.net

Furthermore, pre-synthesized CNTs can be decorated with cobalt oxide nanoparticles to create advanced composite materials. researchgate.netsemanticscholar.org In this approach, cobalt stearate or its derivatives can be decomposed in a solution containing a dispersion of CNTs. The nanoparticles nucleate and grow on the surface of the nanotubes, creating a hybrid structure where the cobalt oxide is anchored to the CNT walls. researchgate.netwikipedia.org This intimate contact between the two components is crucial for applications such as electrodes in lithium-ion batteries and supercapacitors, where the high conductivity of CNTs and the electrochemical activity of cobalt oxide are combined. wikipedia.org

The functionalization of CNTs with derivatives of carboxylic acids can also be explored to enhance the bonding and dispersion of the cobalt-based nanoparticles on the nanotube surface. nih.govmdpi.com

Table 2: Characteristics of Cobalt-CNT Hybrid Systems

Hybrid System TypeSynthesis MethodKey FeaturePotential Application
CNT Growth Catalyst Chemical Vapor Deposition (CVD) using cobalt nanoparticles from a precursor. mdpi.comCobalt nanoparticles act as "seeds" for nanotube growth. researchgate.netProduction of high-purity single-walled or multi-walled CNTs. bohrium.com
CNT-Supported Nanoparticles Thermal decomposition of cobalt precursor in the presence of CNTs. researchgate.netCobalt oxide nanoparticles are physically anchored to the CNT surface. wikipedia.orgHigh-performance electrodes for batteries and supercapacitors. wikipedia.org
Functionalized Hybrids Covalent or non-covalent functionalization of CNTs prior to nanoparticle deposition. mdpi.comnih.govEnhanced nanoparticle adhesion and dispersion along the CNT framework.Advanced sensors and catalysts.

Q & A

Basic: What experimental methodologies are recommended for synthesizing cobaltic stearate with high purity?

To achieve high-purity this compound, adopt a single-factor experimental design with systematic variation of reaction parameters:

  • Temperature : Optimize between 60–80°C (e.g., 70°C for calcium stearate synthesis ).
  • Reaction time : 120–180 minutes, monitored via free fatty acid content as a conversion indicator.
  • Molar ratios : Use a stearic acid-to-cobalt precursor ratio of 2:1.15 (adjust based on precursor type, e.g., CoCl₃ vs. Co(OAc)₃).
  • Catalysts/Additives : Consider NaOH for saponification and H₂O₂ for oxidation, as validated in analogous metal stearate syntheses .
    Validation : Confirm purity via titration (free acid content <1%) and spectroscopic methods (FTIR, XRD) .

Basic: How should researchers characterize the structural and thermal properties of this compound?

Employ a multi-technique approach :

  • FTIR : Identify carboxylate coordination modes (bridging vs. chelating) via asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands (expected ranges: 1540–1650 cm⁻¹ and 1400–1460 cm⁻¹, respectively) .
  • XRD : Analyze crystallinity and phase purity; compare with reference patterns for cobalt-stearate complexes.
  • TGA : Assess thermal stability under inert atmospheres (N₂/Ar). Decomposition profiles (e.g., weight loss at 200–400°C) indicate ligand dissociation and oxide formation .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound?

Contradictions often arise from uncontrolled variables in synthesis or testing. Mitigate via:

  • Batch Consistency : Standardize precursor purity, solvent grade, and aging time (e.g., variations in NaOH concentration alter coordination geometry ).
  • Reaction Conditions : Document O₂ exposure, humidity, and substrate-to-catalyst ratios.
  • Statistical Validation : Use ANOVA to compare datasets and identify outliers .
    Case Study : Inconsistent F-T catalytic performance in cobalt systems was linked to trace sulfur impurities; apply XPS to detect surface contaminants .

Advanced: What methodologies are suitable for studying the nucleation and crystallization kinetics of this compound?

Adopt polythermal crystallization analysis :

  • Protocol : Dissolve this compound in kerosene (200–350 g/L) and monitor nucleation rates during cooling cycles (e.g., 0.5–2°C/min) .
  • Key Parameters :
    • Interfacial tension (γ): Derived from nucleation rates (expected range: 1.6–1.8 mN/m for stearates ).
    • Heterogeneous vs. Homogeneous Nucleation: Differentiate via microscopy (e.g., SEM for crystallite morphology).
      Data Analysis : Fit kinetic data to first-principles models (e.g., classical nucleation theory) to extract activation energies .

Basic: What analytical techniques ensure batch-to-batch reproducibility in this compound synthesis?

Implement quality control protocols :

  • HPLC/MS : Quantify residual stearic acid and byproducts (detection limit: <0.5% w/w) .
  • Elemental Analysis : Verify Co³⁺ content via ICP-OES (target: stoichiometric 1:3 Co:stearate ratio).
  • Solubility Testing : Compare dissolution profiles in polar (ethanol) vs. nonpolar (hexane) solvents to detect impurities .

Advanced: How can researchers quantify the impact of stoichiometric deviations on this compound’s electronic properties?

Design a DoE (Design of Experiments) study :

  • Variables : Vary Co:stearate ratios (1:2 to 1:4) and characterize using:
    • UV-Vis/NIR : Detect ligand-to-metal charge transfer (LMCT) bands; shifts >20 nm indicate structural distortions.
    • Magnetic Susceptibility : Use SQUID magnetometry to correlate Co³⁺ coordination with spin states .
      Statistical Analysis : Apply regression models to link stoichiometry to electronic properties .

Basic: What are the best practices for evaluating this compound’s solubility in different solvents?

Follow a systematic protocol :

  • Solvent Selection : Test in aprotic (DMF, THF) and protic (H₂O, ethanol) solvents.
  • Procedure :
    • Prepare saturated solutions at 25°C.
    • Centrifuge to remove undissolved particles.
    • Quantify dissolved Co³⁺ via atomic absorption spectroscopy .
      Data Interpretation : Correlate solubility with solvent polarity indexes and Hansen solubility parameters .

Advanced: How can conflicting spectroscopic data (e.g., FTIR vs. XRD) for this compound be reconciled?

Address discrepancies via:

  • Sample Crystallinity : Amorphous phases may lack XRD peaks but show broad FTIR bands. Use TEM to confirm nanostructure .
  • Hydration States : Anhydrous vs. hydrated forms exhibit distinct FTIR O-H stretches (e.g., 3400 cm⁻¹ for H₂O) .
  • Cross-Validation : Pair spectroscopic data with TGA-MS to identify decomposition products (e.g., H₂O or CO₂ release) .

Advanced: What strategies mitigate interference from trace metals in this compound catalytic studies?

  • Pre-Synthesis Purification : Chelate trace metals (e.g., Fe²⁺, Ni²⁺) from precursors using ion-exchange resins .
  • Post-Synthesis Analysis : Use XPS or EDX to quantify surface metal impurities (<0.1 at.%) .
  • Control Experiments : Compare catalytic activity with/without chelators (e.g., EDTA) to isolate Co³⁺ effects .

Basic: How should researchers document and present this compound data for peer-reviewed publication?

Adhere to academic reporting standards :

  • Experimental Section : Detail synthesis parameters (temperature ±0.5°C, molar ratios ±0.01) .
  • Supporting Information : Include raw data tables, HPLC chromatograms, and crystallographic files .
  • Reproducibility : Provide stepwise protocols for critical steps (e.g., “Aging at 70°C for 2 hrs under N₂”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.